Dfhbi 1T is a specialized compound recognized as a membrane-permeable RNA aptamer-activated fluorescence probe. Its primary function is to facilitate live-cell imaging by emitting fluorescence when bound to specific RNA aptamers, such as Spinach, Spinach2, and Broccoli. This compound is particularly advantageous in biological research due to its optimized fluorescence spectra for use with green fluorescent protein (GFP) filters, allowing for effective visualization of RNA dynamics within living cells. The chemical structure of Dfhbi 1T is characterized as a 1,1,1-trifluoroethyl derivative of the DFHBI fluorophore, with the chemical formula and a molecular weight of approximately 320.21 g/mol .
The synthesis of Dfhbi 1T involves several key steps, primarily focusing on the introduction of the trifluoroethyl group to the parent DFHBI compound. Although the specific reaction conditions and reagents are often proprietary, general methods include:
Dfhbi 1T is commercially available for research purposes, which simplifies access for laboratories engaged in RNA imaging studies .
The molecular structure of Dfhbi 1T can be described using various representations:
CC1=NC(=CC2=CC(=C(C(=C2)F)O)F)C(=O)N1CC(F)(F)F
AWYCLBWNRONMQC-WMZJFQQLSA-N
The structure features a complex arrangement that includes multiple fluorine atoms and a hydroxyl group, contributing to its unique optical properties. The compound's binding affinity for RNA aptamers is quantified by a dissociation constant () of approximately 45 nM when bound to aptamers like Spinach2 and Broccoli .
Dfhbi 1T undergoes specific chemical reactions upon binding with RNA aptamers:
The mechanism of action for Dfhbi 1T involves its interaction with specific RNA secondary structures. Upon binding to an RNA aptamer, such as Spinach or Broccoli, Dfhbi 1T undergoes a conformational change that activates its fluorescence. This process allows researchers to visualize RNA dynamics in real-time within living cells. The binding kinetics have been characterized by a high on-rate constant () and a relatively slow off-rate constant (), resulting in stable complexes that persist under low light conditions .
Dfhbi 1T exhibits several important physical and chemical properties:
Dfhbi 1T has found diverse applications in scientific research:
The quest for genetically encodable RNA imaging tools began with the limitations of protein-based fluorescent reporters, which exhibit slow maturation kinetics and impose metabolic burdens during prolonged studies. In 2011, the breakthrough Spinach aptamer was developed to bind the synthetic fluorophore DFHBI (3,5-difluoro-4-hydroxybenzylidene imidazolinone), mimicking green fluorescent protein (GFP) chromophore properties [1] [10]. However, DFHBI exhibited suboptimal brightness and stability in cellular environments. This led to the rational design of DFHBI-1T [(Z)-4-(3,5-difluoro-4-hydroxybenzylidene)-2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazol-5(4H)-one], where the N-methyl group was replaced with a 2,2,2-trifluoroethyl moiety [5] [9]. This structural modification yielded a 2.1-fold increase in fluorescence quantum yield (0.72 vs. 0.34 for DFHBI) when bound to Broccoli aptamer and shifted its excitation/emission maxima to 472/507 nm, better aligning with standard GFP filter sets [9] [10]. Subsequent aptamer engineering produced derivatives like Broccoli and Spinach2, optimized specifically for DFHBI-1T binding affinity, thus establishing DFHBI-1T as the fluorophore of choice for live-cell RNA visualization [1] [7].
Table 1: Key Developments in GFP-Mimicking RNA Fluorophores
Year | Aptamer/Fluorophore | Innovation | Significance |
---|---|---|---|
2011 | Spinach/DFHBI | First GFP-mimicking RNA-fluorophore system | Demonstrated RNA imaging feasibility |
2014 | Broccoli/DFHBI-1T | Fluorophore redesign with trifluoroethyl group | Enhanced brightness and filter compatibility |
2017 | Squash/DFHBI-1T | Evolved from adenine riboswitch scaffold | Improved in vivo folding and photostability |
2020 | 3WJ-4×Broccoli/DFHBI-1T | Tetra-aptamer scaffold | Enabled protein-independent plant genetic reporting |
DFHBI-1T's fluorogenic properties are activated upon sequestration within specific RNA aptamer binding pockets, where conformational restriction reduces non-radiative decay. The crystal structure of Broccoli-DFHBI-1T complex reveals a G-quadruplex core that planarizes the fluorophore's benzylidene-imidazolone ring system through π-stacking interactions, while hydrogen bonds between the phenolic oxygen and G26 ribose stabilize the bound conformation [7]. Notably, the trifluoroethyl group enhances hydrophobic interactions within the aptamer pocket, contributing to a dissociation constant (Kd) of 340 nM for Broccoli—significantly tighter than Spinach-DFHBI binding (Kd = 540 nM) [5] [9]. This binding affinity is crucial for minimizing background fluorescence in live cells.
Comparative studies with structurally distinct aptamers highlight DFHBI-1T's versatility. The Squash aptamer, evolved from a bacterial adenine riboswitch scaffold, binds DFHBI-1T with 45 nM affinity using a non-G-quadruplex architecture featuring a base quadruple and triple [4] [7]. This structure confers 3.5-fold greater photostability than Broccoli, addressing a key limitation of earlier aptamers [4]. Functional analyses demonstrate DFHBI-1T's membrane permeability and low cytotoxicity at working concentrations (20–80 μM), enabling real-time monitoring of RNA dynamics in bacterial, mammalian, and plant systems [1] [8]. In E. coli, F30-2xdBroccoli-DFHBI-1T complexes exhibit 25-fold faster signal activation than sfGFP, highlighting their utility for tracking rapid transcriptional changes [1].
Table 2: Photophysical Properties of DFHBI-1T with Key Aptamers
Aptamer | Structure | Kd (nM) | Ex/Emmax (nm) | Relative Brightness |
---|---|---|---|---|
Broccoli | G-quadruplex | 340 | 472/507 | 27.8 |
Spinach2 | G-quadruplex | 560 | 482/505 | 29.1 |
Squash | Base quadruple/triple | 45 | 476/503 | 34.5 |
Mango-III | Three-tiered G-quadruplex | 3 (TO1-Biotin) | 510/535 | N/A |
DFHBI-1T has become indispensable for engineering dynamic RNA devices in synthetic biology due to its rapid activation kinetics and compatibility with orthogonal RNA scaffolds. In E. coli transcriptional studies, RNA aptamers activated by DFHBI-1T demonstrated lower metabolic burden compared to protein reporters, enabling prolonged time-course experiments without growth inhibition [1]. Flow cytometry revealed that F30-2xdBroccoli-DFHBI-1T expression generated higher cell-to-cell variability than sfGFP, providing insights into transcriptional bursting [1].
Three key applications illustrate DFHBI-1T's transformative impact:
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